molecular formula C16H20F3NO B3870403 1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol

1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol

Cat. No.: B3870403
M. Wt: 299.33 g/mol
InChI Key: SSBAEOONJVCWQK-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoquinoline structure.

Preparation Methods

The synthesis of 1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol typically involves multiple steps, starting with the formation of the isoquinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial production methods often employ catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or nickel can facilitate the formation of the desired product under milder conditions .

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . This interaction can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol can be compared with other trifluoromethylated compounds, such as:

The uniqueness of this compound lies in its isoquinoline core, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO/c17-16(18,19)12-5-3-4-11(10-12)14-13-6-1-2-7-15(13,21)8-9-20-14/h3-5,10,13-14,20-21H,1-2,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBAEOONJVCWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNC(C2C1)C3=CC(=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Reactant of Route 2
1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Reactant of Route 3
1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Reactant of Route 4
1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Reactant of Route 5
1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Reactant of Route 6
1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol

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